molecular formula C18H11NO3S B14630697 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one CAS No. 57390-75-7

7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one

Cat. No.: B14630697
CAS No.: 57390-75-7
M. Wt: 321.4 g/mol
InChI Key: MNGXFXVIFLIIQG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is of particular interest due to its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 2-phenylthiazole. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one, which is then reacted with thioamides to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

    Substitution: The phenylthiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 7-keto-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-(2-phenylthiazol-4-yl)-4H-chroman-4-one.

    Substitution: Formation of halogenated derivatives of the phenylthiazole moiety.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is unique due to the presence of both the coumarin and thiazole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

57390-75-7

Molecular Formula

C18H11NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

7-hydroxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C18H11NO3S/c20-12-6-7-13-16(8-12)22-9-14(17(13)21)15-10-23-18(19-15)11-4-2-1-3-5-11/h1-10,20H

InChI Key

MNGXFXVIFLIIQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=COC4=C(C3=O)C=CC(=C4)O

Origin of Product

United States

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